molecular formula C12H10N2O5 B3031815 ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 7248-88-6

ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3031815
CAS No.: 7248-88-6
M. Wt: 262.22 g/mol
InChI Key: LYNIYLCGKJWHSC-UHFFFAOYSA-N
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Description

Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 69994-70-3) is a high-purity chemical intermediate essential for advanced pharmaceutical research and development. This compound, with the molecular formula C12H10N2O5 and a molecular weight of 262.22, belongs to the 4-quinolone family, a class of molecules known for a wide spectrum of biological activities . The presence of the nitro group at the 7-position of the quinolone skeleton significantly influences its chemical, photochemical, and spectroscopic properties, making it a valuable scaffold for creating novel bioactive molecules . Research into analogous nitro-substituted 4-oxoquinoline-3-carboxylate derivatives has demonstrated their potential as key intermediates in the synthesis of compounds with antibacterial and antiprotozoal activities . Furthermore, studies on similar compounds, such as the 8-nitro derivative, have shown that these structures can act as potent photosensitizers. Upon UVA photoexcitation, they efficiently generate reactive oxygen species like the superoxide radical anion, which has been linked to cytotoxic effects against cancer cell lines such as human leukemia HL-60 and murine leukemia L1210 cells . This mechanism highlights the compound's value in photodynamic therapy research and anticancer drug discovery. The compound is offered with a minimum purity of 98% and is certified under ISO quality systems, ensuring consistency and reliability for critical research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 7-nitro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)9-6-13-10-5-7(14(17)18)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNIYLCGKJWHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284612
Record name Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7248-88-6
Record name NSC38018
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the Gould-Jacobs reaction. This reaction starts with the condensation of an aniline derivative with an alkoxy methylenemalonic ester, followed by cyclization and decarboxylation steps to form the quinoline core . The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 7 undergoes selective reduction to yield amino derivatives, a critical step in synthesizing biologically active compounds.

Reagents/Conditions :

  • Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol .

  • Sodium dithionite (Na₂S₂O₄) in aqueous methanol .

Products :

  • Ethyl 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylate (yield: 80–93%) .

  • Further derivatization of the amino group enables the introduction of alkyl or aryl substituents for enhanced bioactivity .

Mechanistic Insight :
Catalytic hydrogenation proceeds via adsorption of H₂ onto the Pd surface, followed by sequential electron transfer to the nitro group, forming an amine.

Hydrolysis of the Ester Moiety

The ethyl ester at position 3 is hydrolyzed to a carboxylic acid under acidic or basic conditions, facilitating further functionalization.

Reagents/Conditions :

  • Acidic Hydrolysis : HCl in methanol (reflux, 4–6 hours) .

  • Basic Hydrolysis : NaOH in water/ethanol (reflux, 2–3 hours) .

Products :

  • 7-Nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (yield: 85–92%) .

  • The carboxylic acid serves as a precursor for amide or peptide conjugates .

Nucleophilic Substitution at Position 7

The nitro group’s electron-withdrawing effect activates position 7 for nucleophilic substitution, enabling the introduction of heterocyclic or alkylamino groups.

Reagents/Conditions :

  • Piperidine or 1,2,3,4-tetrahydroisoquinoline in DMF/DMSO with triethylamine (Et₃N) .

  • Cyclopropylamine in t-butanol with K⁺ t-butoxide (60°C, 5 hours) .

Products :

Substituting AgentProductYield
PiperidineEthyl 7-(piperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate72%
CyclopropylamineEthyl 7-(cyclopropylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate89%

Applications :
Substituted derivatives exhibit improved antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus MIC: 0.58 µg/mL) .

Cyclization Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles, expanding its utility in drug discovery.

Reagents/Conditions :

  • Symmetrical 1,2-diketones in acetic acid (reflux, 8–12 hours) .

Products :

  • Pyrido[2,3-f]quinoxaline derivatives (e.g., ethyl 2,3-dimethylpyrido[2,3-f]quinoxaline-8-carboxylate) .

  • These fused systems show moderate activity against Escherichia coli and Pseudomonas aeruginosa .

Antimicrobial Activity of Derivatives

Structural modifications significantly influence biological efficacy:

DerivativeTarget ModificationMIC (µg/mL)
7-AminoNitro → Amino32 (E. coli), 16 (S. aureus)
7-PiperidinylNitro → Piperidine0.58 (S. aureus), 37.5 (E. coli)
7-CyclopropylaminoNitro → Cyclopropylamino0.65 (S. aureus), 15 (P. aeruginosa)

Key Findings :

  • Lipophilic substituents (e.g., cyclopropylamino) enhance Gram-positive activity due to improved cell membrane penetration.

  • Electron-donating groups at position 7 increase DNA gyrase inhibition by stabilizing interactions with bacterial enzymes .

Oxidation and Tautomerism

The 4-oxo group participates in keto-enol tautomerism, influencing reactivity:

  • Oxidation : Forms quinoline N-oxide derivatives with H₂O₂ in acetic acid .

  • Tautomerism : Stabilizes the enol form in polar solvents, enhancing electrophilic substitution at position 2.

Scientific Research Applications

Chemistry

Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows researchers to create derivatives with tailored properties.

Chemical Reactions Overview

Reaction TypeDescription
Oxidation Reduction of the nitro group to an amino group under specific conditions.
Reduction Formation of different derivatives through reduction processes.
Substitution Replacement of the nitro or carboxylate groups with other nucleophiles.

The compound has been studied for its antimicrobial and anticancer properties, making it a candidate for therapeutic development.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial effects against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64
Candida albicans128

The primary mechanism involves inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. Studies have shown promising results in inhibiting tumor growth in vitro, suggesting potential applications in cancer therapy .

Medicine

The compound is being investigated for its potential use in developing new therapeutic agents due to its significant biological activity. Its low toxicity profile in preliminary cytotoxicity assays makes it a candidate for further research .

Study on Antibacterial Activity

A notable study published in MDPI assessed the effectiveness of this compound against multidrug-resistant strains of bacteria. The study utilized in vitro testing on clinical isolates of E. coli and MRSA, revealing MIC values ranging from 16 to 64 µg/mL, indicating strong antibacterial activity .

Research on Antifungal Properties

Another investigation focused on the antifungal properties against Candida species. Results indicated significant inhibition at concentrations as low as 128 µg/mL, suggesting potential use in treating fungal infections resistant to conventional therapies .

Mechanism of Action

The mechanism of action of ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 7-NO₂ C₁₂H₁₀N₂O₅ 262.22 Potential antibacterial intermediate; nitro group enhances electron-withdrawing effects
Ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-OCH₃ C₁₃H₁₃NO₄ 247.24 Antimalarial SAR studies; methoxy group improves lipophilicity
Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 8-F C₁₂H₁₀FNO₃ 235.21 Antibacterial research; fluorine enhances bioavailability
Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate 7-CF₃ C₁₃H₁₀F₃NO₃ 285.22 Increased metabolic stability due to CF₃ group
Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-Br C₁₂H₁₀BrNO₃ 296.12 Higher molecular weight; bromine may influence halogen bonding

Biological Activity

Ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential antibacterial properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the quinolone class of compounds, characterized by a bicyclic structure that includes a nitrogen atom. The synthesis typically involves the reaction of 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The resulting compound can be further modified to enhance its biological activity.

Antibacterial Properties

Numerous studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. The compound primarily exerts its effects through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.58 µg/mL
Escherichia coli37.5 µg/mL
Pseudomonas aeruginosa15 µg/mL

The data indicates that this compound is particularly effective against Gram-positive bacteria compared to Gram-negative bacteria, which may be attributed to differences in cell wall structure and permeability.

The mechanism by which this compound exhibits antibacterial activity involves:

  • Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, facilitating replication. Ethyl 7-nitro derivatives have been shown to bind effectively to the gyrase-DNA complex.
  • Disruption of Cell Membrane Integrity : The lipophilic nature of the compound allows it to penetrate bacterial membranes, leading to cell lysis.
  • Interaction with Topoisomerase IV : Similar to DNA gyrase, topoisomerase IV is critical for separating replicated DNA strands; inhibition leads to cell death.

Study on Antibacterial Efficacy

A notable study published in PMC evaluated several derivatives of quinolone compounds, including ethyl 7-nitro variants. The research found that modifications at the C-7 position significantly influenced antibacterial potency. Compounds with electron-donating groups at this position exhibited enhanced activity against Staphylococcus aureus and other Gram-positive bacteria .

Comparative Analysis with Other Quinolones

Research comparing ethyl 7-nitro derivatives with other fluoroquinolones indicated that while some fluoroquinolones had broader spectra against Gram-negative bacteria, ethyl 7-nitro compounds were more effective against Gram-positive strains due to their structural properties and interaction with bacterial enzymes .

Q & A

Basic: How can the synthesis of ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate be optimized to minimize by-product formation?

Methodological Answer:
Optimization requires careful control of reaction conditions, particularly regioselectivity . For example, the ethylation step in quinolone derivatives is sensitive to solvent polarity, temperature, and reagent stoichiometry. Evidence from analogous syntheses shows that using polar aprotic solvents (e.g., DMF) at 60–80°C improves regioselectivity toward the desired product by reducing competing pathways . Monitoring via TLC or HPLC during intermediate steps (e.g., nitration or cyclization) helps identify by-products early. Adjusting the molar ratio of nitrating agents (e.g., HNO₃/H₂SO₄) can suppress over-nitration, a common side reaction. Post-synthesis purification via column chromatography or recrystallization (e.g., hot ethanol) further isolates the target compound .

Table 1: Key Reaction Parameters for Minimizing By-Products

ParameterOptimal ConditionEffect on By-Product Formation
SolventDMF or THFReduces competing alkylation
Temperature60–80°CEnhances regioselectivity
Nitration Time2–3 hoursPrevents over-nitration
Purification MethodEthanol recrystallizationRemoves polar impurities

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., nitro group at C7) and ethyl ester integrity. Aromatic proton splitting patterns in ¹H NMR distinguish between dihydroquinoline tautomers .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and nitro group presence via characteristic fragmentation patterns .
  • X-ray Diffraction (XRD): Single-crystal XRD using SHELX software (e.g., SHELXL97) resolves intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) and confirms the dihydroquinoline scaffold’s planarity. For example, triclinic space group P-1 with cell parameters a = 8.23 Å, b = 9.15 Å, c = 10.74 Å was reported for a nitro-substituted analog .

Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Methodological Answer:
Intermolecular forces (e.g., C–H⋯O, C–H⋯Cl) govern packing density, solubility, and thermal stability. For example:

  • Hydrogen Bonding: In ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate, C–H⋯O bonds (3.06–3.54 Å) create a parallel molecular arrangement, increasing melting point (183–187°C) and reducing solubility in non-polar solvents .
  • π-Stacking: Planar quinoline rings facilitate π-π interactions, enhancing stability under UV light but complicating dissolution in aqueous media.

Table 2: Key Intermolecular Interactions in Crystal Structures

Compound DerivativeInteraction TypeBond Length (Å)Effect on Properties
Nitro-substituted quinoloneC–H⋯O3.06–3.54High thermal stability
Fluoro-nitro analogC–H⋯Cl3.43–3.74Reduced hygroscopicity

Advanced: How should researchers resolve contradictions in reduction reaction outcomes (e.g., amino vs. acid products)?

Methodological Answer:
Contradictions arise from reduction conditions :

  • SnCl₂ in HCl (Room Temperature): Produces ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate (amine product) .
  • Ethanol Under Reflux: Yields 7,8-diamino-1,4-dihydroquinoline-3-carboxylic acid (acid product) due to ester hydrolysis .

Resolution Strategy:

Solvent Choice: Protic solvents (e.g., ethanol) promote hydrolysis, while acidic conditions favor amine retention.

Temperature Control: Lower temperatures (<50°C) suppress side reactions.

Monitoring pH: Maintaining pH <3 stabilizes the ester group during reduction.

Safety: What protocols are critical for handling nitro-substituted quinolones in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitro groups are potential irritants; use nitrile gloves, goggles, and lab coats .
  • Ventilation: Work in a fume hood to avoid inhalation of fine powders.
  • Storage: Store in airtight containers at –20°C to prevent decomposition. Avoid exposure to light or moisture, which can degrade the nitro group .
  • Spill Management: Use dry sand or chemical-specific absorbents. Do not flush with water due to potential environmental toxicity .

Advanced: How can computational modeling complement experimental data for this compound?

Methodological Answer:

  • DFT Calculations: Predict regioselectivity in nitration/alkylation steps by analyzing electron density maps (e.g., Fukui indices) .
  • Molecular Dynamics (MD): Simulate crystal packing to identify stable polymorphs and predict solubility .
  • Docking Studies: Model interactions with biological targets (e.g., DNA gyrase for antibacterial activity) to guide functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
ethyl 7-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

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